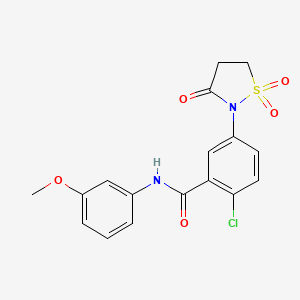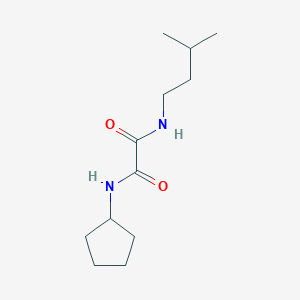
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide, commonly known as CPME, is a chemical compound that belongs to the family of N-acylalkylamines. CPME is a white crystalline solid with a molecular formula of C14H28N2O, and a molecular weight of 240.39 g/mol. CPME has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of CPME is not fully understood. However, it is believed that CPME acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. CPME is thought to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system, to produce its therapeutic effects.
Biochemical and Physiological Effects:
CPME has been shown to produce a range of biochemical and physiological effects. CPME has been shown to exhibit analgesic effects, which may be due to its ability to modulate pain signaling pathways in the body. CPME has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, CPME has been shown to exhibit anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPME has several advantages for use in lab experiments. CPME is a relatively stable compound that can be easily synthesized and purified. CPME is also highly soluble in a range of solvents, which makes it easy to work with in the lab. However, CPME also has some limitations for lab experiments. CPME is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, CPME is a relatively expensive compound, which may limit its use in certain lab settings.
Direcciones Futuras
There are several future directions for research on CPME. One potential direction is to further investigate its potential use as a drug delivery system, particularly for drugs that have difficulty crossing the blood-brain barrier. Another potential direction is to investigate its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPME and its potential applications in medicinal chemistry.
Métodos De Síntesis
CPME is synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-methylbutyryl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CPME.
Aplicaciones Científicas De Investigación
CPME has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPME has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor properties. CPME has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-8-13-11(15)12(16)14-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWGACUZGLSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
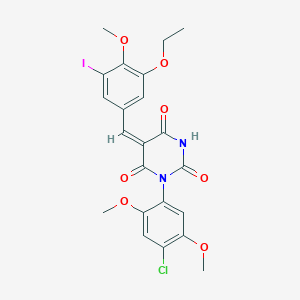
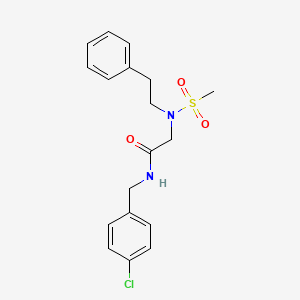
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
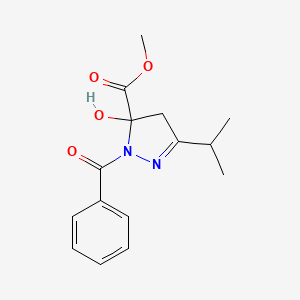
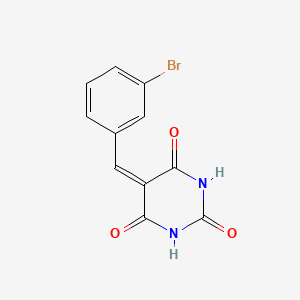
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
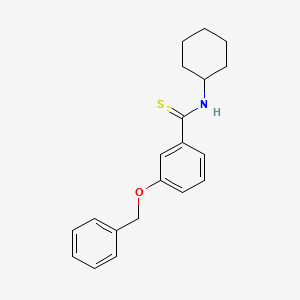

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
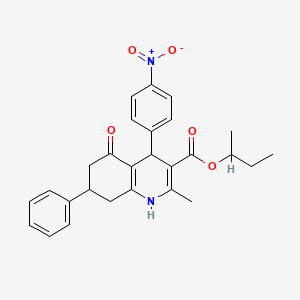
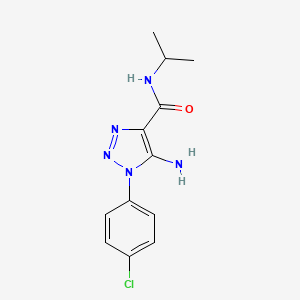
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
